Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
Description
Introduction to Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
Systematic Nomenclature and Structural Identification
IUPAC Name Derivation
The systematic name Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is constructed through hierarchical prioritization of functional groups and ring systems:
- Parent heterocycle : The 1,2,4-triazino[5,6-B]indole core, a fused system combining a triazine ring (positions 1,2,4) with an indole scaffold (positions 5,6-B).
- Substituents :
- 8-Fluoro: Fluorine atom at position 8 of the indole moiety.
- 3-thio: Sulfur atom at position 3 of the triazine ring.
- N-2-allyl: Allyl group (-CH2CH=CH2) attached to the acetamide’s nitrogen.
Molecular Formula and Weight
- Empirical formula : $$ \text{C}{16}\text{H}{15}\text{FN}_5\text{OS} $$
- Molecular weight : 359.39 g/mol
Structural Elucidation Techniques
Key methods for confirming its architecture include:
- Nuclear Magnetic Resonance (NMR) :
- $$ ^1\text{H} $$-NMR identifies allyl protons (δ 5.1–5.3 ppm, multiplet) and indole aromatic signals (δ 7.2–8.0 ppm).
- $$ ^{19}\text{F} $$-NMR confirms fluorine presence (δ -110 to -115 ppm).
- Mass Spectrometry : High-resolution MS shows a molecular ion peak at m/z 359.12 (calc. 359.10).
| Structural Feature | Spectral Signature |
|---|---|
| Triazinoindole core | UV-Vis λ_max = 290 nm (π→π* transition) |
| Thioether linkage | IR ν = 610 cm⁻¹ (C-S stretch) |
| Acetamide moiety | $$ ^{13}\text{C} $$-NMR δ 170 ppm |
Historical Development of Triazinoindole-Based Compounds
Chronological Evolution
- 1950s–1970s : Early exploration of indole-triazine hybrids for dye chemistry and agrochemical applications.
- 1980s–2000s : Shift toward pharmacological uses, with patents filed for triazinoindoles as kinase inhibitors (e.g., US10844023B2).
- 2010s–Present : Rational design of derivatives like the subject compound for targeted therapies, leveraging fluorination and allyl modifications.
Key Advancements
- Fluorination Strategies : Introduction of fluorine at position 8 enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.
- Allyl Functionalization : The N-2-allyl group improves solubility and enables click chemistry modifications for bioconjugation.
Position Within Heterocyclic Chemistry Taxonomy
Hierarchical Classification
- Primary Class : Heterocyclic amides (amide bond links heterocycle to side chain).
- Subclass :
- Azaindoles: Indole derivatives with nitrogen substitutions.
- Triazines: Six-membered rings with three nitrogen atoms.
- Functional Modifiers :
- Electrophilic substituents: Fluorine (electron-withdrawing).
- Allyl groups: π-electron systems enabling cycloaddition reactions.
Comparative Analysis with Analogues
| Compound | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| Subject compound | 1,2,4-Triazino[5,6-B]indole | 8-F, N-allyl acetamide | Kinase inhibition (predicted) |
| EVT-13942685 | 1,2,4-Triazino[5,6-B]indole | 8-OCH3, N-allyl acetamide | Antimicrobial activity |
| EVT-13884610 | 1,2,4-Triazino[5,6-B]indole | 8-F, 3-ethoxypropyl acetamide | Anti-inflammatory potential |
Role in Medicinal Chemistry
The compound occupies a niche in structure-activity relationship (SAR) studies due to:
- Triazinoindole Scaffold : Provides planar rigidity for intercalation into DNA or protein binding sites.
- Thioether Linkage : Enhances redox activity and metal coordination potential.
Properties
Molecular Formula |
C14H12FN5OS |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C14H12FN5OS/c1-2-5-16-11(21)7-22-14-18-13-12(19-20-14)9-6-8(15)3-4-10(9)17-13/h2-4,6H,1,5,7H2,(H,16,21)(H,17,18,20) |
InChI Key |
GLWGCONAZKHCIA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)F)N=N1 |
Origin of Product |
United States |
Biological Activity
Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-, is a compound of growing interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C14H14FN5OS
- Molecular Weight : 319.36 g/mol
- CAS Number : 603948-05-6
The unique structural features of this compound include an acetamide group, a thioether linkage to a triazinoindole moiety, and a fluoro substituent. These characteristics contribute to its diverse biological activities.
Antifungal Activity
Recent studies have indicated that compounds structurally related to Acetamide exhibit significant antifungal properties. For instance, derivatives with similar heterocyclic structures demonstrated high efficacy against various fungal strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 6.25 µg/mL to 12.5 µg/mL against pathogens such as Fusarium oxysporum and Candida albicans .
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Fusarium oxysporum |
| Compound B | 12.5 | Candida albicans |
Anticancer Activity
Preliminary investigations suggest that Acetamide may possess anticancer properties. Compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds were reported between 5.1 µM and 22.08 µM, indicating significant cytotoxic effects .
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| HepG2 | 6.19 | Sorafenib (9.18 µM) |
| MCF-7 | 5.10 | Doxorubicin (7.26 µM) |
The biological activity of Acetamide is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with Biological Targets : Interaction studies suggest binding to specific receptors or enzymes that play roles in disease progression.
Case Studies
- Antifungal Efficacy Study : A study evaluated the antifungal activity of various triazinoindole derivatives against Fusarium oxysporum. The results indicated that modifications in the side chains significantly enhanced antifungal potency .
- Anticancer Screening : In vitro studies on MCF-7 and HepG2 cell lines revealed that certain modifications in the acetamide structure led to increased cytotoxicity compared to standard chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- with analogs differing in substituents on the triazinoindole core or acetamide nitrogen:
Key Observations:
- Fluorine vs. Fluorine’s electronegativity may also enhance dipole interactions .
- Allyl vs. Aromatic/Linear Alkyl Groups: The N-allyl group introduces unsaturation, offering sites for metabolic oxidation or conjugation, unlike stable aromatic (e.g., 4-fluorophenyl in Compound 15) or saturated alkyl (e.g., propyl in Compound 15CI) substituents .
- Methyl vs. Dimethyl Substitutions: Methyl groups at the 5-position (common in –4, 15) optimize steric effects, while dimethyl substitutions (e.g., 5,8-dimethyl in Compound 16CI) may reduce solubility due to increased hydrophobicity .
Preparation Methods
Synthesis of the Triazine Ring
The initial step often involves the synthesis of the triazine core. Common methods include:
Cyclization Reactions : Utilizing precursors such as hydrazines or thioureas with appropriate carbonyl compounds to form the triazine structure through cyclization reactions.
Fluorination : The introduction of fluorine at the 8-position can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) during the cyclization process to ensure that the fluorine is incorporated at the desired position.
Formation of Indole Moiety
Indole derivatives can be synthesized through:
Fischer Indole Synthesis : This method involves heating phenylhydrazines with ketones or aldehydes in acidic conditions to yield indoles.
Cyclization of Precursor Compounds : Using substrates that contain both indole and triazine functionalities can streamline synthesis by allowing for direct cyclization to form the desired compound.
Thioether Formation
The thioether linkage is crucial for the final structure:
- Nucleophilic Substitution : The introduction of a thiol group can be performed by reacting an alkyl halide with sodium thiolate or thiophenol under basic conditions.
Allylation
The final step involves attaching the allyl group:
- Allylic Substitution Reactions : Palladium-catalyzed allylic substitution methods can be employed to introduce the allyl group at the nitrogen atom effectively.
Reaction Schemes
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Hydrazines, carbonyl compounds | Acidic medium |
| 2 | Fluorination | Selectfluor or NFSI | Controlled temperature |
| 3 | Indole Synthesis | Phenylhydrazines, ketones | Heat in acid |
| 4 | Thioether Formation | Alkyl halide + sodium thiolate | Basic conditions |
| 5 | Allylation | Palladium catalyst + allyl halide | Under inert atmosphere |
Yield and Purity Analysis
The efficiency of each method can vary significantly based on reaction conditions and starting materials:
Yield : Typical yields for these reactions can range from moderate (30%-60%) for complex multi-step syntheses to high (70%-90%) for simpler reactions.
Purity Assessment : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to assess purity and confirm structural integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
